Imidazo[1,2-A]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-A]pyridine-2,3-dione is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-A]pyridine-2,3-dione can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: Another approach is the multicomponent reaction involving 2-aminopyridine, aldehydes, and isocyanides.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with suitable partners in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and condensation reactions, which can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities .
Scientific Research Applications
Imidazo[1,2-A]pyridine-2,3-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyridine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound derivatives .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the dione functionality.
Imidazo[1,2-B]pyridazine: Another fused heterocyclic compound with different biological activities.
Uniqueness
Imidazo[1,2-A]pyridine-2,3-dione is unique due to its specific dione functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-7(11)9-4-2-1-3-5(9)8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDIVSBAJOMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611386 |
Source
|
Record name | Imidazo[1,2-a]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327060-83-3 |
Source
|
Record name | Imidazo[1,2-a]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.